molecular formula C18H22N2O2S B6474118 3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640845-37-8

3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6474118
CAS No.: 2640845-37-8
M. Wt: 330.4 g/mol
InChI Key: GWQYBBMSZQCRAV-UHFFFAOYSA-N
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Description

3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring The piperidine ring is further substituted with a 4-methylthiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the 4-methylthiophene-2-carbonyl Group: This step involves the acylation of the piperidine intermediate using 4-methylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

    Methoxylation of Pyridine: The pyridine ring is methoxylated using sodium methoxide and methyl iodide.

    Coupling Reaction: The final step involves coupling the methoxylated pyridine with the piperidine intermediate under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group on the piperidine ring, converting it to an alcohol.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism by which 3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The piperidine and pyridine rings could facilitate binding to specific molecular targets, while the thiophene group might enhance its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}benzene: Similar structure but with a benzene ring instead of pyridine.

    4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine: Lacks the methyl group on the pyridine ring.

    3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}quinoline: Contains a quinoline ring instead of pyridine.

Uniqueness

The unique combination of a methoxylated pyridine ring, a piperidine ring, and a 4-methylthiophene-2-carbonyl group distinguishes 3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine from its analogs. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-9-17(23-12-13)18(21)20-7-4-15(5-8-20)11-22-16-3-6-19-10-14(16)2/h3,6,9-10,12,15H,4-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQYBBMSZQCRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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